Computed Lipophilicity (LogP) vs. 4,4,4‑Trifluoro‑3‑hydroxybutanal and the Dichloro Analog
The target compound displays a computed LogP of 1.70, substantially exceeding that of the simpler mono‑CF₃ analog 4,4,4‑trifluoro‑3‑hydroxybutanal (LogP ≈ 0.83, ACD/Labs prediction) and approaching the value of the gem‑dichloro analog 4‑chloro‑3‑[chloro(difluoro)methyl]‑4,4‑difluoro‑3‑hydroxybutanal (LogP = 1.97) .
+0.87 vs mono-CF₃ analog
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.70 (ChemSrc computed) |
| Comparator Or Baseline | 4,4,4-Trifluoro-3-hydroxybutanal: LogP = 0.83 (ACD/Labs); 4-chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxybutanal (CAS 1690-52-4): LogP = 1.97 |
| Quantified Difference | Target LogP is 0.87 log units higher than mono-CF₃ analog; 0.27 log units lower than dichloro analog |
| Conditions | Computed values from ChemSrc and ACD/Labs Percepta Platform v14.00; experimental determination not available |
Why This Matters
The intermediate LogP between mono‑CF₃ and di‑Cl analogs provides a distinct lipophilicity window, guiding solvent partitioning, membrane permeability predictions, and formulation strategy when either extreme is suboptimal.
